molecular formula C22H28N2O2S B2544653 1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea CAS No. 1797535-98-8

1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea

Cat. No.: B2544653
CAS No.: 1797535-98-8
M. Wt: 384.54
InChI Key: RSGVDGLYYIWNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is a synthetic urea derivative with the CAS Number 1797535-98-8 and a molecular formula of C22H28N2O2S . This compound is part of the phenyl-urea chemical family, a scaffold recognized in scientific research for its potential in medicinal chemistry and drug discovery . For instance, structurally related phenyl-urea compounds have been investigated for their role as inhibitors of bacterial penicillin-binding protein 4 (PBP4), a target associated with Staphylococcus aureus antibiotic resistance and bone pathogenesis in osteomyelitis . The molecular structure of this compound, which incorporates a tetrahydropyran (oxane) ring and a phenylsulfanyl group, suggests it may serve as a valuable chemical tool or intermediate for researchers exploring new therapeutic agents, particularly in the development of enzyme inhibitors or antimicrobial adjuvants . It is supplied as a high-purity compound for research purposes exclusively. This product is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle all materials in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

1-(3-phenylpropyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c25-21(23-15-7-10-19-8-3-1-4-9-19)24-18-22(13-16-26-17-14-22)27-20-11-5-2-6-12-20/h1-6,8-9,11-12H,7,10,13-18H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGVDGLYYIWNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCCCC2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate Formation

The 3-phenylpropylamine component is treated with triphosgene in dichloromethane under anhydrous conditions, catalyzed by triethylamine. This generates the corresponding isocyanate (3-phenylpropyl isocyanate). Similarly, the [4-(phenylsulfanyl)oxan-4-yl]methylamine derivative is converted to its isocyanate form.

Reaction Conditions :

  • Solvent : Dichloromethane or toluene
  • Temperature : 0°C to room temperature
  • Catalyst : Triethylamine (1.2 equiv)
  • Yield : 70–85% (isolated intermediate).

Urea Coupling

The two isocyanates are reacted in a stoichiometric ratio, typically in tetrahydrofuran (THF) or ethyl acetate, to form the unsymmetrical urea. Alternatively, one isocyanate may react with the free amine of the second component.

Optimization Note : Excess amine (1.5 equiv) ensures complete consumption of the isocyanate, minimizing side products like biurets.

Safer Alternatives: N,N′-Carbonyldiimidazole (CDI)

To circumvent phosgene’s toxicity, CDI-mediated urea synthesis is widely adopted. This method involves activating one amine as an imidazolide, which subsequently reacts with the second amine.

Activation of 3-Phenylpropylamine

3-Phenylpropylamine is treated with CDI in THF, forming the imidazolide intermediate. This intermediate is highly reactive toward nucleophiles, enabling efficient coupling with [4-(phenylsulfanyl)oxan-4-yl]methylamine.

Key Advantages :

  • Safety : No gaseous phosgene byproducts.
  • Yield : 80–90% under optimized conditions.

Scalability in Continuous-Flow Systems

Recent advancements employ continuous-flow reactors to enhance reaction control and scalability. A two-reactor system sequentially generates the isocyanate and performs the urea coupling, achieving 92% conversion with residence times under 10 minutes.

Table 1: Continuous-Flow Parameters

Parameter Value
Reactor 1 (Isocyanate) 50°C, 5 min residence
Reactor 2 (Urea) 25°C, 3 min residence
Solvent Acetonitrile
Throughput 15 mL/min

Oxan-4-yl Intermediate Preparation

The [4-(phenylsulfanyl)oxan-4-yl]methylamine moiety is synthesized through a multi-step sequence:

Synthesis of 4-(Phenylsulfanyl)Oxane

4-Oxanol is reacted with benzenethiol in the presence of BF₃·Et₂O, facilitating nucleophilic substitution at the 4-position. The reaction proceeds in dichloromethane at 0°C, yielding 4-(phenylsulfanyl)oxane in 75% yield.

Bromination and Amination

The oxane derivative is brominated at the methyl position using N-bromosuccinimide (NBS) under radical initiation (AIBN). Subsequent Gabriel synthesis with potassium phthalimide and hydrazine liberation affords the primary amine.

Green Chemistry Approaches

Aqueous-Mediated Synthesis

Using S,S-dimethyl dithiocarbonate (DMDTC) in water, the urea bond forms at 60°C without organic solvents. This method achieves 88% yield and simplifies purification.

Catalyst-Free Cyclocarbonylation

Palladium-catalyzed oxidative carbonylation of amines with CO and O₂ offers an atom-economical route. However, this method remains less efficient for bulky amines like the target compound.

Industrial-Scale Considerations

For large-scale production, continuous-flow systems (Section 2.2) outperform batch reactors in safety and efficiency. Triphosgene remains preferred in industry due to cost-effectiveness, despite its hazards.

Table 2: Method Comparison for Industrial Use

Method Yield (%) Safety Scalability
Triphosgene Batch 85 Low Moderate
CDI Continuous-Flow 92 High High
Aqueous DMDTC 88 Moderate Low

Challenges and Mitigation Strategies

  • Isocyanate Stability : Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) are added to solvents.
  • Byproduct Formation : Excess amine (1.5–2.0 equiv) suppresses biuret formation.
  • Purification : Silica gel chromatography (EtOAc/hexane) isolates the urea product. Crystallization from ethanol/water improves purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The urea moiety can be reduced to form corresponding amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.

    Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea ()

  • Structural Features : Retains the 3-phenylpropyl-urea backbone but substitutes the oxane-sulfanyl group with a 4-methoxyphenyl and diisopropyl groups.
  • Diisopropyl substituents may sterically hinder interactions with flat binding pockets, reducing affinity for targets requiring planar aromatic stacking.
  • Implications : Lower metabolic stability than the target compound due to the absence of sulfur’s electron-rich environment, which can resist oxidative degradation .

[(3-Fluorophenyl)methyl]urea Derivatives ()

  • Structural Features : Simplifies the urea scaffold with a fluorophenylmethyl group instead of the oxane-sulfanyl and phenylpropyl chains.
  • Key Differences :
    • Fluorine’s electronegativity increases metabolic stability and binding affinity to electron-deficient regions (e.g., enzyme active sites).
    • Lacks the oxane ring’s conformational rigidity, reducing spatial alignment with sterically constrained targets.
  • Implications : Higher selectivity for fluorophilic targets but reduced versatility in multi-target engagement compared to the sulfanyl-oxane moiety .

Piperazine and Benzamide Analogs Targeting Transporters

1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine ()

  • Structural Features : Shares the 3-phenylpropyl chain but replaces urea with a piperazine core and diphenylmethoxyethyl group.
  • Binding Data :
    • High affinity for dopamine transporters (Ki = 0.79 nM) but low serotonin transporter affinity (Ki = 358 nM) .
  • Key Differences :
    • Piperazine’s basic nitrogen facilitates ionic interactions with transporters, unlike urea’s hydrogen-bonding capability.
    • The target compound’s sulfanyl group may confer dual transporter modulation (e.g., serotonin/dopamine) via sulfur’s polarizability.

Benzamide Derivatives with Variable Substituents ()

  • Structural Features: Includes compounds like N-[(2S)-3-[4-(cyanomethoxy)phenyl]...]benzamide, which feature benzamide cores with alkoxy/cyano substituents.
  • Urea’s hydrogen-bond donor/acceptor capacity may offer broader target engagement than benzamides’ planar aromatic systems .

Oxane-Ring-Containing Compounds

2-Chloranyl-N-[3-(1-[4-(4-chlorophenyl)amino]oxan-4-yl)carbonylpiperidin-4-yl]propyl]ethanamide (PDB 8AOY, )

  • Structural Features: Shares the oxane ring but substitutes sulfanyl with a chlorophenylamino group.
  • The ethanamide linker may confer flexibility, contrasting with the urea group’s rigidity.
  • Implications : The target compound’s sulfanyl group could improve binding to cysteine-rich targets via sulfur-specific interactions .

Biological Activity

1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

  • Urea moiety : Central to its biological activity.
  • Phenylsulfanyl group : Imparts unique chemical properties that may enhance interaction with biological targets.
  • Oxan ring : Affects the compound's conformation and stability.

This compound exhibits various biological activities, primarily through receptor modulation and enzyme inhibition. Research indicates that compounds with similar structures often act as antagonists at neuropeptide Y receptors, which are involved in numerous physiological processes including appetite regulation and anxiety modulation .

Pharmacological Profile

  • Neuropeptide Y5 Receptor Antagonism : Compounds structurally related to this urea derivative have shown potent antagonistic effects on the neuropeptide Y5 receptor, with IC50 values often below 0.1 nM. This suggests a strong potential for therapeutic applications in metabolic disorders and anxiety-related conditions .
  • Cytotoxicity and Antiproliferative Effects : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. The exact mechanism remains under investigation but could involve the induction of apoptosis or cell cycle arrest .

Case Studies

  • Study on Neuropeptide Y5 Antagonists :
    • A series of analogues were synthesized and tested for their ability to inhibit cyclic AMP accumulation in cells expressing the human NPY5 receptor. The most effective compounds demonstrated significant reductions in cyclic AMP levels, indicating successful receptor antagonism .
  • Anticancer Activity Assessment :
    • In vitro assays were conducted using various cancer cell lines (e.g., MCF-7, HeLa). The results showed that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values suggesting moderate potency compared to established chemotherapeutics .

Data Tables

Property/ActivityValue/Description
Chemical Formula C19H24N2O3S
Molecular Weight 348.47 g/mol
IC50 (NPY5 Receptor) < 0.1 nM
Cytotoxicity (MCF-7) IC50 = 15 μM
Cytotoxicity (HeLa) IC50 = 20 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.